N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide
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Overview
Description
N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a methylsulfanyl group and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide typically involves multiple steps, starting with the preparation of the pyridine ring with the desired substituents. One common method involves the reaction of 2-chloropyridine with sodium methylthiolate to introduce the methylsulfanyl group. This is followed by the formylation of the pyridine ring using formic acid or a formylating agent. The final step involves the reaction of the formylated pyridine with N,N-dimethyl-2-phenylacetamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-(3-methylsulfanyl-pyridin-2-yl)-propionamide: Similar structure but with a propionamide group instead of a formamido group.
N-(2-Methylsulfanyl-pyridin-3-yl)-acetamide: Similar structure but with an acetamide group instead of a formamido group.
Uniqueness
N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-20(2)17(22)14(12-8-5-4-6-9-12)19-15(21)13-10-7-11-18-16(13)23-3/h4-11,14H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEWGOXAMIBARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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